Cas no 1116745-06-2 (Duocarmycin DM free base)

Duocarmycin DM free base 化学的及び物理的性質

名前と識別子

-

- Duocarmycin DM (free base)

- Duocarmycin DM free base

- 1116745-06-2

- HY-128915

- SCHEMBL17801957

- CS-0102169

- DA-63052

- MS-28537

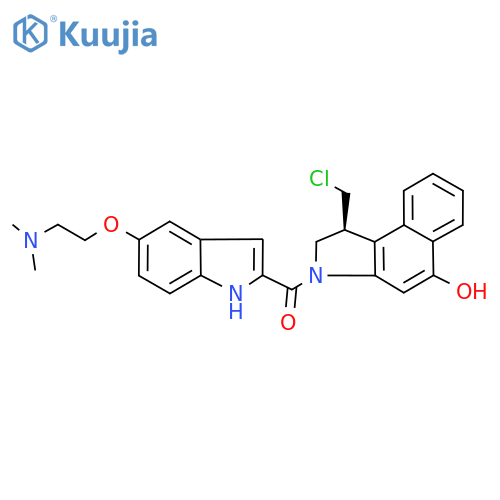

- (1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol

- G17019

- CHEMBL1813137

- AKOS040733041

- [(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone

-

- インチ: 1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3/t17-/m1/s1

- InChIKey: JRGWJJXUVWWGDA-QGZVFWFLSA-N

- ほほえんだ: ClC([H])([H])[C@]1([H])C([H])([H])N(C(C2=C([H])C3C([H])=C(C([H])=C([H])C=3N2[H])OC([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])=O)C2C([H])=C(C3=C([H])C([H])=C([H])C([H])=C3C1=2)O[H]

計算された属性

- せいみつぶんしりょう: 463.1662694g/mol

- どういたいしつりょう: 463.1662694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 33

- 回転可能化学結合数: 6

- 複雑さ: 694

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.8

- 疎水性パラメータ計算基準値(XlogP): 4.7

Duocarmycin DM free base 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0102169-100mg |

Duocarmycin DM free base |

1116745-06-2 | 98.11% | 100mg |

$7200.0 | 2022-04-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56056-1mg |

Duocarmycin |

1116745-06-2 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| MedChemExpress | HY-128915-25mg |

Duocarmycin DM free base |

1116745-06-2 | 98.11% | 25mg |

¥28000 | 2022-05-18 | |

| ChemScence | CS-0102169-5mg |

Duocarmycin DM free base |

1116745-06-2 | 98.11% | 5mg |

$880.0 | 2022-04-28 | |

| Ambeed | A1262441-25mg |

Duocarmycin DM |

1116745-06-2 | 98+% | 25mg |

$2800.0 | 2024-06-02 | |

| 1PlusChem | 1P01WUAX-10mg |

Duocarmycin DM free base |

1116745-06-2 | 98% | 10mg |

$1639.00 | 2023-12-26 | |

| 1PlusChem | 1P01WUAX-50mg |

Duocarmycin DM free base |

1116745-06-2 | 98% | 50mg |

$5187.00 | 2023-12-26 | |

| Ambeed | A1262441-5mg |

Duocarmycin DM |

1116745-06-2 | 98+% | 5mg |

$880.0 | 2024-06-02 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56056-5mg |

Duocarmycin |

1116745-06-2 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| Ambeed | A1262441-10mg |

Duocarmycin DM |

1116745-06-2 | 98+% | 10mg |

$1400.0 | 2024-06-02 |

Duocarmycin DM free base 関連文献

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

Duocarmycin DM free baseに関する追加情報

Duocarmycin DM free base (CAS No. 1116745-06-2): A Comprehensive Overview

Duocarmycin DM free base, identified by the Chemical Abstracts Service Number (CAS No.) 1116745-06-2, is a compound of significant interest in the field of pharmaceutical chemistry and molecular biology. This compound belongs to the class of polypeptide antitumor agents, which have garnered considerable attention due to their unique mechanism of action and potential therapeutic applications. The free base form of Duocarmycin DM exhibits distinct chemical and pharmacological properties that make it a valuable subject of study and development.

The chemical structure of Duocarmycin DM free base consists of a macrocyclic lactam core, which is a hallmark of the Duocarmycin family. This core structure is further modified with various functional groups that contribute to its biological activity. The compound's molecular formula and stereochemistry have been meticulously characterized through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have revealed the precise arrangement of atoms and functional groups, providing insights into its interactions with biological targets.

One of the most compelling aspects of Duocarmycin DM free base is its mechanism of action. Unlike conventional chemotherapeutic agents that often target rapidly dividing cells, Duocarmycin DM exerts its effects by covalently binding to DNA. This binding occurs through the formation of a Schiff base between the compound's aldimine moiety and the N3 position of adenine bases in DNA. This covalent interaction leads to DNA strand breaks and subsequent cell cycle arrest, ultimately resulting in apoptosis or necrosis of cancer cells.

Recent research has highlighted the potential of Duocarmycin DM free base in overcoming multidrug resistance (MDR), a significant challenge in cancer therapy. Studies have demonstrated that Duocarmycin DM can effectively bypass MDR mechanisms by inhibiting P-glycoprotein (P-gp), a transporter protein responsible for drug efflux. This ability makes Duocarmycin DM a promising candidate for combination therapies, where it can enhance the efficacy of other chemotherapeutic agents that are often rendered ineffective by MDR.

The pharmacokinetic profile of Duocarmycin DM free base has also been extensively studied. Initial findings suggest that the compound exhibits moderate solubility in aqueous solutions, which could influence its bioavailability and distribution within the body. However, modifications to the molecular structure, such as prodrug formulations or solubilization techniques, may enhance its pharmacokinetic properties. These advancements are crucial for optimizing dosing regimens and improving therapeutic outcomes.

In preclinical studies, Duocarmycin DM free base has shown remarkable efficacy against various types of cancer, including solid tumors and hematological malignancies. Animal models have demonstrated significant tumor regression when treated with Duocarmycin DM, often with minimal systemic toxicity. These results have prompted further investigation into its clinical potential, with several phase I/II clinical trials underway to evaluate its safety and efficacy in human patients.

The synthesis of Duocarmycin DM free base presents unique challenges due to its complex macrocyclic structure. Traditional synthetic routes often involve multi-step organic transformations that require specialized equipment and expertise. However, recent advances in synthetic chemistry have enabled more efficient and scalable production methods. These innovations are essential for ensuring an adequate supply of the compound for both research and clinical purposes.

The future prospects for Duocarmycin DM free base are promising, with ongoing research focused on expanding its therapeutic applications beyond cancer treatment. Preliminary studies have explored its potential in targeting infectious diseases caused by bacteria and viruses, leveraging its ability to disrupt nucleic acid integrity. Additionally, efforts are underway to develop novel derivatives with enhanced selectivity and reduced side effects.

In conclusion, Duocarmycin DM free base (CAS No. 1116745-06-2) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique mechanism of action, combined with promising preclinical results, positions it as a key player in the development of next-generation antitumor agents. As research continues to uncover new aspects of its biology and chemistry, the therapeutic landscape for various diseases may be profoundly impacted.

1116745-06-2 (Duocarmycin DM free base) 関連製品

- 2223053-90-3(5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 899945-36-9(N-(2,2-diethoxyethyl)-N'-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide)

- 2172396-51-7(benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate)

- 2137078-45-4((4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine)

- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)

- 2171872-70-9(4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane)

- 2137663-88-6({3-[(But-3-en-1-yl)(methyl)amino]-2,2-difluoropropyl}(ethyl)amine)

- 68158-36-1(4(1H)-Quinolinone, 3-bromo-)

- 1103513-84-3(1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide)

- 2138817-83-9(5-amino-1-(hexa-3,5-dien-1-yl)-4-methyl-1,2-dihydropyridin-2-one)